3-Amino-5-bromo-4-(propylamino)benzonitrile
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Overview
Description
3-Amino-5-bromo-4-(propylamino)benzonitrile is an organic compound with the molecular formula C10H12BrN3 It belongs to the class of aromatic amines and nitriles, characterized by the presence of an amino group, a bromine atom, and a propylamino group attached to a benzonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-bromo-4-(propylamino)benzonitrile typically involves multi-step organic reactions. One common method is the nucleophilic substitution reaction, where a suitable precursor undergoes substitution with an appropriate nucleophile. For instance, starting with 3,5-dibromo-4-nitrobenzonitrile, the nitro group can be reduced to an amino group using a reducing agent like hydrogen gas in the presence of a palladium catalyst. Subsequently, the bromine atom can be substituted with a propylamino group using a suitable amine under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-bromo-4-(propylamino)benzonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives under specific conditions.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Lithium aluminum hydride or catalytic hydrogenation are common methods.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a base or catalyst.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Amino-5-bromo-4-(propylamino)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-5-bromo-4-(propylamino)benzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the amino and nitrile groups allows it to form hydrogen bonds and other interactions with biological macromolecules, influencing their function and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-5-bromo-4-(methylamino)benzonitrile
- 3-Amino-5-chloro-4-(propylamino)benzonitrile
- 3-Amino-5-bromo-4-(ethylamino)benzonitrile
Uniqueness
3-Amino-5-bromo-4-(propylamino)benzonitrile is unique due to the specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The propylamino group, in particular, may confer different steric and electronic properties compared to other similar compounds, influencing its interactions and applications.
Properties
IUPAC Name |
3-amino-5-bromo-4-(propylamino)benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN3/c1-2-3-14-10-8(11)4-7(6-12)5-9(10)13/h4-5,14H,2-3,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIPVTRSJJUBKCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C(C=C(C=C1Br)C#N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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